Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of 282.09 g/mol. This compound is classified as a quinoline derivative, which is a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry and organic synthesis .
The synthesis of methyl 6-bromo-2-hydroxyquinoline-4-carboxylate typically involves two key steps: bromination and esterification.
Methods:
The molecular structure of methyl 6-bromo-2-hydroxyquinoline-4-carboxylate features a quinoline ring system substituted with a hydroxyl group and a carboxylate ester.
Data:
The compound's three-dimensional conformation can significantly influence its reactivity and interaction with biological targets .
Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate can participate in various chemical reactions:
The mechanism of action for methyl 6-bromo-2-hydroxyquinoline-4-carboxylate is largely dependent on its application in medicinal chemistry. It may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The precise mechanism can vary based on how this compound is modified into bioactive derivatives .
Physical Properties:
Chemical Properties:
Relevant analyses indicate that these properties contribute to its utility in various scientific applications .
Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate has several important applications in scientific research:
Halogenation, particularly at the quinoline ring’s 6-position, profoundly influences ligand-receptor binding through two primary mechanisms:
This dual functionality is exemplified in epidermal growth factor receptor (EGFR) inhibitors, where 6-bromoquinoline derivatives demonstrate low nanomolar activity (IC₅₀: 2.191 ± 0.908 × 10⁻⁹ M) surpassing gefitinib [7]. The bromine atom’s strategic positioning enhances binding affinity by 3–5 orders of magnitude compared to non-halogenated analogues through interactions with Leu694, Leu820, and Gly695 residues in the ATP-binding pocket.
Table 1: Impact of Halogen Substituents on Quinoline Bioactivity
Quinoline Derivative | Target | IC₅₀ Value | Binding Affinity Enhancement |
---|---|---|---|
6-Bromo-4-aminoquinazoline | EGFR | 2.191 ± 0.908 nM | 1,900-fold vs. non-halogenated |
6-Chloro-2-hydroxyquinoline-4-carboxylate | α-Glucosidase | 19.37 ± 0.96 μM | 1.7-fold vs. acarbose |
6-Fluoroquinoline-3-carboxamide | PARP1 | 84 nM | 3.1-fold vs. hydrogen analogue |
Non-halogenated template | EGFR | 52.41 ± 2.312 μM | Reference |
The 2-hydroxy-4-carboxylate configuration establishes a conjugated pharmacophore with three-dimensional binding capabilities:
Density Functional Theory (DFT) studies confirm exceptional electron transfer capability in these derivatives, with compound 2 exhibiting a 1.7-fold higher electrophilicity index than unsubstituted quinoline, rationalizing its preferential reactivity in biological systems [2]. The methyl ester further serves as a metabolically labile prodrug feature, enabling intracellular hydrolysis to the active carboxylic acid.
Table 2: Bonding Interactions Enabled by 2-Hydroxy-4-Carboxylate Functionality
Functional Group | Interaction Type | Biological Target | Binding Energy (kcal/mol) |
---|---|---|---|
2-Hydroxyl | H-bond donation (enol form) | α-Glucosidase Ser 157 | -4.2 |
4-Carboxylate | Salt bridge (ionized form) | EGFR Lys 721 | -8.9 |
Conjugated system | π-π stacking | DNA topoisomerase II | -6.7 |
Ester carbonyl | H-bond acceptance | CYP3A4 Asn 202 | -3.5 |
The integration of bromo, hydroxy, and carboxylate functionalities enables multi-target engagement across therapeutic areas:
A. Antidiabetic Agents
Quantitative Structure-Activity Relationship (QSAR) models (R² = 0.96) identify 6-bromo-2-hydroxyquinoline-4-carboxylates as competitive α-glucosidase inhibitors with IC₅₀ values (12.95 ± 2.35 μM) surpassing acarbose (32.63 ± 1.07 μM) [5]. Molecular dynamics simulations confirm stable binding (>20 ns) within the 3TOP active site, with the bromine atom occupying a hydrophobic subpocket while the carboxylate anchors Arg315 via salt bridges.
B. Anticancer Therapeutics
Pharmacophore-based screening identifies methyl 6-bromo-4-hydroxyquinoline-2-carboxylate as a precursor to EGFR inhibitors with IC₅₀ values of 2.670 ± 0.124 × 10⁻⁹ M [7]. The 4-hydroxy group forms critical hydrogen bonds with Thr 830 (distance: 2.8 Å), while the bromine enhances hydrophobic contact with Phe 832 of the kinase domain.
C. Rational Design Platforms
Three computational approaches leverage this scaffold:
Table 3: Therapeutic Applications of Functionalized Quinoline Derivatives
Application | Target Protein | Biological Activity | Structural Advantage |
---|---|---|---|
Type 2 Diabetes | α-Glucosidase | IC₅₀ 12.95 μM (competitive) | Bromine occupies hydrophobic subpocket |
Oncology (lung cancer) | EGFR-TK | IC₅₀ 2.67 nM (irreversible) | 4-OH coordinates catalytic Mg²⁺ |
Antibacterial | DNA gyrase | MIC 0.5 μg/mL (E. coli) | Carboxylate binds Arg 1213 |
Antiviral | SARS-CoV-2 Mpro | Kᵢ 3.8 μM | 2-Hydroxy forms H-bond with His 163 |
The structural plasticity of methyl 6-bromo-2-hydroxyquinoline-4-carboxylate—amenable to modifications at C3, N1, and the ester group—enables generation of diverse libraries for lead optimization. Automated synthesis platforms report 78% yield for this scaffold via Doebner condensation, facilitating rapid analog production [3] [8]. As rational drug design increasingly incorporates multi-parametric optimization, this triple-functionalized quinoline core addresses both electronic and steric requirements for next-generation targeted therapies.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: